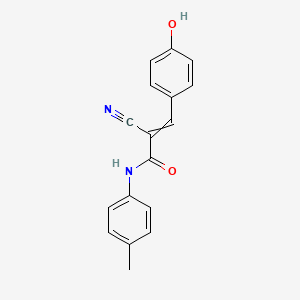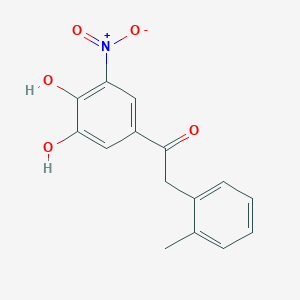
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is an organic compound that belongs to the class of aromatic ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by hydroxylation and subsequent ketone formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and hydroxyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(3,4-dihydroxyphenyl)-2-(2-methylphenyl)-: Lacks the nitro group, which can result in different reactivity and applications.
Ethanone, 1-(3,4-dihydroxy-5-methylphenyl)-2-(2-methylphenyl)-: The presence of a methyl group instead of a nitro group can alter its chemical properties.
Uniqueness
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is unique due to the combination of nitro and hydroxyl groups on the aromatic ring
Propiedades
Número CAS |
274925-87-0 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13NO5/c1-9-4-2-3-5-10(9)7-13(17)11-6-12(16(20)21)15(19)14(18)8-11/h2-6,8,18-19H,7H2,1H3 |
Clave InChI |
SHBWCSBKIWHLPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


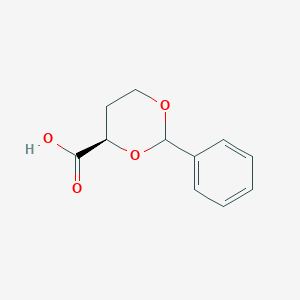


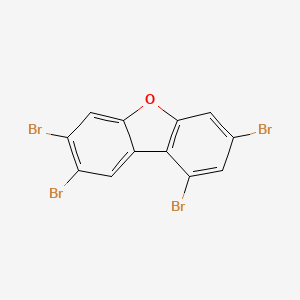
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
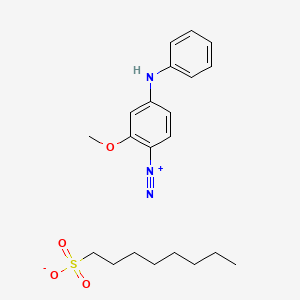

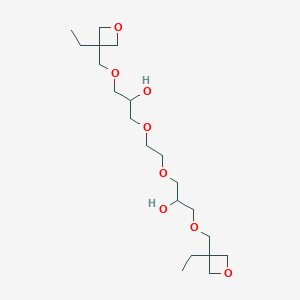
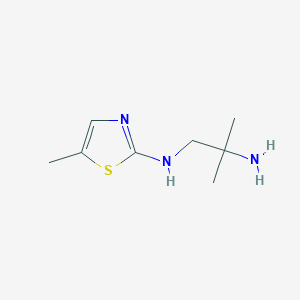
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
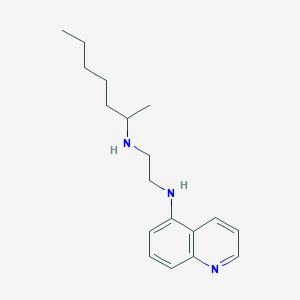
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
acetate](/img/structure/B14234176.png)
